molecular formula C18H11Cl2FN4O B2944791 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895020-41-4

5-[(2-Chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2944791
CAS No.: 895020-41-4
M. Wt: 389.21
InChI Key: XZALZUHFWWTKRV-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential biological activities . They are considered as privileged core skeletons in biologically active compounds and are often used as bioisosteres of natural purines . These compounds have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .


Synthesis Analysis

The synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been reported . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Synthesis and Molecular Corroboration

The synthesis of novel pyrazoles, including derivatives like 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one, has been explored due to their significant medicinal potential. One study focused on the synthesis of precursors leading to pyrazole carbaldehyde derivatives, highlighting the compounds' anti-inflammatory, anti-breast cancer, and antioxidant properties. Molecular docking studies suggested that some of these compounds show excellent COX-2 inhibition and HRBC membrane stabilization properties, indicating their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Herbicidal Activity

The herbicidal activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has also been investigated. A series of these compounds demonstrated good inhibition activities against the root of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages, suggesting their utility in agricultural applications to control weed growth (Luo, Zhao, Zheng, & Wang, 2017).

Antimicrobial and Anticancer Properties

Further research into novel pyrazole derivatives, including structures similar to this compound, has revealed their potential as antimicrobial and anticancer agents. These compounds were synthesized and evaluated for their in vitro antimicrobial and anticancer activity, demonstrating higher efficacy than the reference drug doxorubicin in some cases, which points towards their potential in developing new treatments for infectious diseases and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

The affinity of pyrazolo[3,4-d]pyrimidine analogues for adenosine receptors has been studied, revealing that these compounds exhibit A1 adenosine receptor affinity. This research presents a foundation for developing new therapeutic agents targeting adenosine receptors, potentially offering new pathways for treating various cardiovascular and neurological disorders (Harden, Quinn, & Scammells, 1991).

Formulation Development for Poorly Soluble Compounds

The development of precipitation-resistant solution formulations for poorly soluble compounds, like this compound, has been explored to increase in vivo exposure. This research is crucial for the successful toxicological and early clinical evaluation of such compounds, especially in the treatment of conditions like arrhythmia (Burton et al., 2012).

Future Directions

While specific future directions for “5-[(2-Chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one” are not available, the study and development of pyrazolo[3,4-d]pyrimidine derivatives for their potential biological activities is an active area of research .

Mechanism of Action

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN4O/c19-11-3-1-4-12(7-11)25-17-13(8-23-25)18(26)24(10-22-17)9-14-15(20)5-2-6-16(14)21/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZALZUHFWWTKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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